![molecular formula C16H15N3O2S B2702944 N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-32-2](/img/structure/B2702944.png)

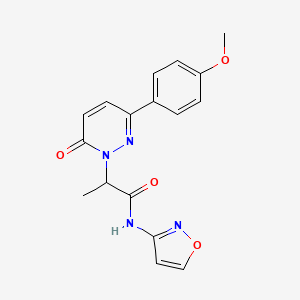

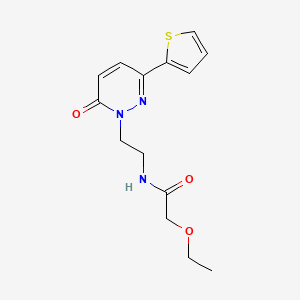

N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar compounds often involves the Biginelli reaction . This is a three-component, one-pot condensation reaction involving a β-keto ester, an aldehyde, and urea or a derivative thereof .Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar dihydropyrimidine ring . The conformation of the dihydropyrimidine ring can vary, and in some cases, it may be planar instead of the usual boat-like conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve acid-catalyzed cyclocondensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific substituents present in the molecule .Scientific Research Applications

Synthesis and Potential Applications

Synthesis and Medicinal Applications : A study by Abu-Hashem, Al-Hussain, and Zaki (2020) details the synthesis of novel heterocyclic compounds, including N-(thiazolo[3,2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide derivatives. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Aggregation and Conformational Features : Nagarajaiah and Begum (2014) investigated the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines. This study provides insights into the conformational features of these compounds, which is crucial for their potential applications in material science and drug design (Nagarajaiah & Begum, 2014).

Novel Biginelli-Compounds Synthesis : Research by Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli-compounds, including thiazolo[3,2-a]pyrimidines. The study presents various reactions and potential applications in creating new molecular structures (Kappe & Roschger, 1989).

Biological and Pharmaceutical Research

Antimicrobial and Antitumor Activities : Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial and antitumor activities. For instance, Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides with notable antimicrobial activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Anti-Inflammatory and Antinociceptive Properties : A study by Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives and evaluated them for anti-inflammatory and antinociceptive activities. Some compounds showed significant activities in these areas (Alam, Khan, Siddiqui, & Ahsan, 2010).

Material Science Applications

- Synthesis of Disperse Dyes : Khalifa et al. (2015) explored the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. This study highlights the potential use of thiazolo[3,2-a]pyrimidine derivatives in the field of textile and material sciences (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Mechanism of Action

Target of Action

N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolopyrimidine . Thiazolopyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

The mode of action of N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with its targets. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .

Biochemical Pathways

Thiazolopyrimidines are known to disrupt the genetic path link of cancer cells , suggesting that they may interfere with DNA replication or transcription processes.

Pharmacokinetics

It is known that a moderate level of lipophilicity is advantageous for inhibition compared to other substituted derivatives , which may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is likely to be the inhibition of the growth of cancer cells . This is due to the high antitumor activity of thiazolopyrimidines .

Future Directions

Future research in this area could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-4-5-10(2)13(6-9)18-14(20)12-7-17-16-19(15(12)21)8-11(3)22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAODHRCEVNSLFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)

![N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2702867.png)

![5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2702874.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2702876.png)

![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2702879.png)

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2702884.png)